2-(4-chloro-2-methylphenoxy)-N-(3,5-dimethoxyphenyl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chloro-2-methylphenoxy)-N-(3,5-dimethoxyphenyl)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C17H16ClF2NO4 and its molecular weight is 371.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Precursors and Chemical Synthesis
Compounds with structural similarities to 2-(4-chloro-2-methylphenoxy)-N-(3,5-dimethoxyphenyl)-2,2-difluoroacetamide serve as precursors in the synthesis of complex molecules. For example, difluoro(trimethylsilyl)acetamides are prepared from chlorodifluoroacetamides by electrochemical silylation and are shown to be precursors of 2,2-difluoro-3-hydroxyacetamides, which further convert into 3,3-difluoroazetidinones (Bordeau et al., 2006). These processes highlight the chemical versatility and reactivity of difluoroacetamide derivatives, suggesting potential synthetic applications for the compound .
Aggregation Studies and Molecular Interactions
Research on lithium phenolates with various substituents, including 3,5-dimethoxyphenyl groups, has contributed to understanding the structures of these compounds in solution and their aggregation behavior in weakly polar, aprotic solvents. Such studies are crucial for elucidating the fundamental principles governing molecular interactions and aggregation, impacting fields like material science and molecular engineering (Jackman & Smith, 1988).
Pharmaceutical and Biological Research
While the direct medical applications of this compound are not discussed in the available literature, compounds with structural similarities have been explored for their potential biological and pharmaceutical properties. For instance, allosteric modifiers of hemoglobin with aryloxy groups have been studied for their ability to influence oxygen affinity, with implications for clinical and biological areas requiring oxygen supply modulation (Randad et al., 1991).
Environmental Chemistry and Toxicology
Research on chlorophenoxy herbicides and their metabolites, which share structural components with the compound , contributes to our understanding of their environmental impact and toxicological properties. These studies are vital for developing safer agrochemicals and understanding their behavior in the environment (Duchnowicz et al., 2005).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3,5-dimethoxyphenyl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4/c1-10-6-11(18)4-5-15(10)25-17(19,20)16(22)21-12-7-13(23-2)9-14(8-12)24-3/h4-9H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHMXWXAWNAFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC(=CC(=C2)OC)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.